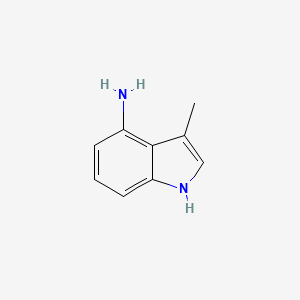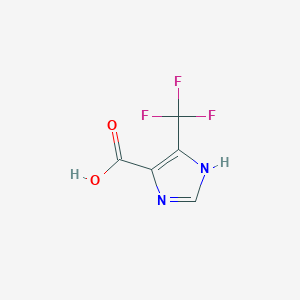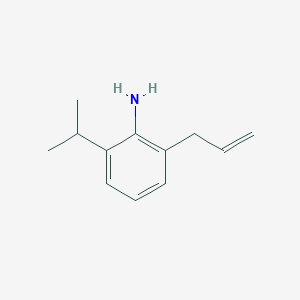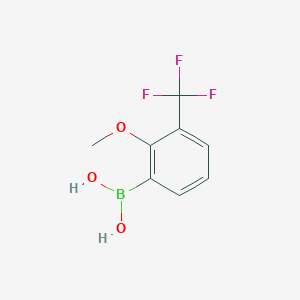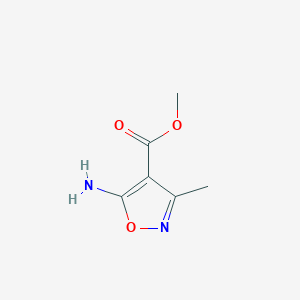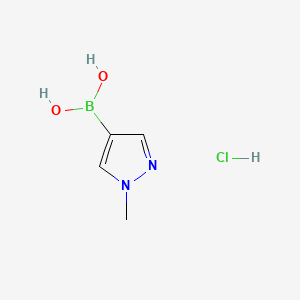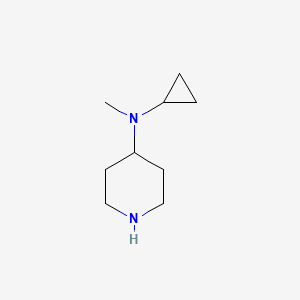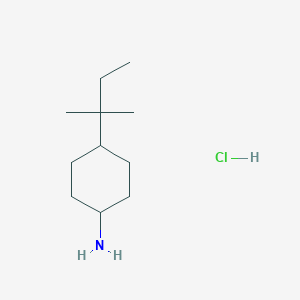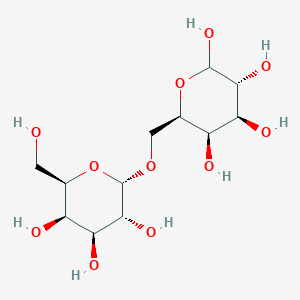
6-O-alpha-D-galactopyranosyl-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is often used as a substrate in research studies .
Mode of Action
As a substrate in research studies, it likely interacts with its target enzyme to undergo a chemical reaction .
Result of Action
As a substrate in research studies, it likely undergoes a chemical reaction with its target enzyme, leading to the production of specific products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose typically involves the use of galactose oxidase and a mutant of glucose dehydrogenase . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems . These methods allow for the efficient and scalable production of this compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-O-alpha-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: The reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: The replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted derivatives .
Aplicaciones Científicas De Investigación
6-O-alpha-D-galactopyranosyl-D-galactopyranose has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic studies to understand glycosidic bond formation and cleavage.
Biology: Plays a role in studying galactose metabolism and its related disorders, such as galactosemia.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Utilized in the production of glycoproteins and other glycan-based products.
Comparación Con Compuestos Similares
Similar Compounds
6-O-beta-D-galactopyranosyl-D-galactose: A similar disaccharide with a beta-1,6-glycosidic bond.
4-O-beta-D-galactopyranosyl-D-galactopyranose: Another disaccharide with a beta-1,4-glycosidic bond.
alpha-D-galactopyranose: A monosaccharide unit that forms part of the disaccharide structure.
Uniqueness
6-O-alpha-D-galactopyranosyl-D-galactopyranose is unique due to its specific alpha-1,6-glycosidic bond, which imparts distinct chemical and biological properties compared to other similar compounds . This unique structure makes it valuable for studying specific enzymatic reactions and metabolic pathways .
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-BQYJSGCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
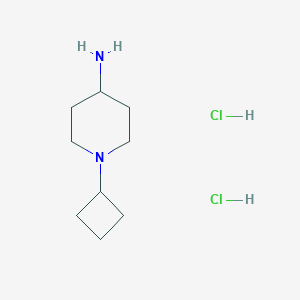
![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
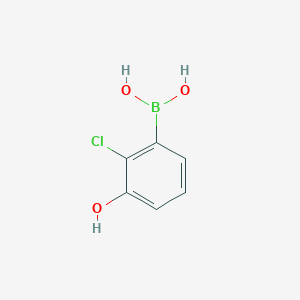
![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)
